molecular formula C21H21N3O2S B2523389 N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide CAS No. 920391-86-2

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2523389
CAS No.: 920391-86-2
M. Wt: 379.48
InChI Key: ZTSSLPMVYXBNIB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with particular affinity for FGFR1. This compound acts as a type II inhibitor , binding to the unique DFG-out conformation of the kinase's activation loop, a mechanism that offers advantages in overcoming certain resistance mutations. Its core research value lies in the exploration of FGFR-driven oncogenesis, as aberrant FGFR signaling is implicated in a variety of cancers, including urothelial carcinoma, hepatocellular carcinoma, and breast cancer. Scientists utilize this inhibitor to probe FGFR signal transduction pathways, investigate mechanisms of tumorigenesis, and evaluate its potential as a lead compound for the development of targeted anticancer therapeutics. The benzothiazole and benzylpiperidine moieties are critical structural features that contribute to its high binding affinity and kinase selectivity, making it a valuable chemical probe for basic cancer biology and translational drug discovery research. All research applications are strictly for laboratory use only.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(23-21-22-17-8-4-5-9-18(17)27-21)20(26)24-12-10-16(11-13-24)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSSLPMVYXBNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure includes a benzothiazole moiety and a benzylpiperidine unit, which are crucial for its biological activity.

The biological activity of this compound primarily involves interaction with various receptors and enzymes. Preliminary studies indicate that it may act as an antagonist at certain chemokine receptors, which are implicated in inflammatory responses.

Key Findings

  • Chemokine Receptor Antagonism : Research has shown that compounds with similar structures exhibit potent antagonism against CC chemokine receptor 3 (CCR3). This receptor is involved in the recruitment of eosinophils during allergic responses .
  • Structure-Activity Relationship (SAR) : SAR studies have highlighted that modifications to the piperidine and benzothiazole components can significantly enhance binding affinity and selectivity for target receptors. For instance, the introduction of N-(ureidoalkyl) substituents has improved binding potency from micromolar to low nanomolar ranges .

Biological Activity Data Table

Activity Description Reference
CCR3 AntagonismPotent inhibition of eotaxin-induced eosinophil mobilization
In Vitro PotencyLow nanomolar binding affinity in SAR studies
Structural ModificationsEnhanced activity with specific alkyl substitutions

Case Study 1: Antiallergic Potential

A study investigating the antiallergic properties of related compounds found that those with similar structural features to this compound effectively reduced eosinophil infiltration in animal models of allergic asthma. This suggests potential therapeutic applications in treating allergic conditions.

Case Study 2: Neuroprotective Effects

Another investigation into neuroprotective properties indicated that derivatives of this compound might exert protective effects against neurodegeneration by modulating inflammatory pathways mediated by chemokines. This opens avenues for research into its use in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and biological activities of N-(1,3-benzothiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide and related compounds:

Compound Name Substituent Key Biological Activity Reference
Target Compound 4-Benzylpiperidin-1-yl Not explicitly reported -
N-(1,3-Benzothiazol-2-yl)-2-(pyrimidin-2-yl amino)acetamide (BTC-a) Pyrimidin-2-yl amino Low activity against gram-negative bacteria
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-Methylpiperazin-1-yl Anticancer potential (synthesis confirmed)
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) 3,4,5-Trimethoxyphenyl CK-1δ inhibition (pIC50 = 7.8)
4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives Sulphonamide Broad-spectrum antimicrobial activity

Key Observations:

  • Substituent Impact on Activity :
    • The 4-benzylpiperidin-1-yl group in the target compound is structurally distinct from the 4-methylpiperazin-1-yl group in BZ-IV . The former’s increased lipophilicity may enhance membrane permeability but could also affect metabolic stability.
    • The trimethoxyphenyl group in BTA () facilitates strong π-π interactions in enzyme binding pockets, contributing to its high inhibitory activity (pIC50 = 7.8). In contrast, the target compound’s benzylpiperidine group may prioritize hydrophobic interactions over electronic effects .
    • Sulphonamide derivatives () exhibit broad antimicrobial activity, suggesting that the sulphonamide group’s hydrogen-bonding capacity is critical for targeting microbial enzymes. The oxoacetamide bridge in the target compound may offer different binding modes .
  • Synthetic Methodologies: The target compound’s synthesis likely involves coupling reactions similar to BZ-IV (e.g., using DMF and potassium carbonate as a base) . However, introducing the 4-benzylpiperidine moiety may require specialized reagents or protection strategies. Cycloaddition and condensation reactions are common for benzothiazole derivatives, as seen in thiazolidinone-based analogs () .

Physicochemical Properties

  • Metabolic Stability : Piperidine derivatives are prone to cytochrome P450-mediated oxidation, whereas sulphonamides () exhibit longer half-lives due to metabolic resistance .

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